Flinderole C

Description

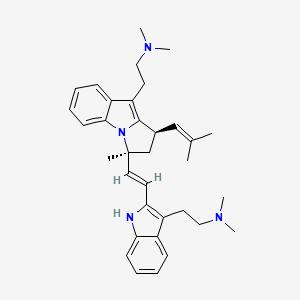

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H44N4 |

|---|---|

Molecular Weight |

508.7 g/mol |

IUPAC Name |

2-[2-[(E)-2-[(1S,3R)-4-[2-(dimethylamino)ethyl]-1-methyl-3-(2-methylprop-1-enyl)-2,3-dihydropyrrolo[1,2-a]indol-1-yl]ethenyl]-1H-indol-3-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C34H44N4/c1-24(2)22-25-23-34(3,38-32-15-11-9-13-28(32)29(33(25)38)18-21-37(6)7)19-16-31-27(17-20-36(4)5)26-12-8-10-14-30(26)35-31/h8-16,19,22,25,35H,17-18,20-21,23H2,1-7H3/b19-16+/t25-,34+/m0/s1 |

InChI Key |

HVJWOMPADJGOHJ-OZOYFVNQSA-N |

Isomeric SMILES |

CC(=C[C@H]1C[C@@](N2C1=C(C3=CC=CC=C32)CCN(C)C)(C)/C=C/C4=C(C5=CC=CC=C5N4)CCN(C)C)C |

Canonical SMILES |

CC(=CC1CC(N2C1=C(C3=CC=CC=C32)CCN(C)C)(C)C=CC4=C(C5=CC=CC=C5N4)CCN(C)C)C |

Synonyms |

flinderole C |

Origin of Product |

United States |

Isolation and Dereplication Methodologies in Natural Product Discovery

Plant Sources and Geographic Distribution of Flindersia Species yielding Flinderole C

This compound is a natural product isolated from the stem bark of Flindersia amboinensis, a plant species found in Papua New Guinea. researchgate.netncl.res.in This finding was part of a broader investigation into novel antimalarial compounds from regional flora. acs.org Its related analogue, Flinderole A, was isolated from the Australian plant Flindersia acuminata. acs.orgdovepress.comnih.gov

The genus Flindersia, belonging to the family Rutaceae, comprises 17 species of trees. wikipedia.org These species are primarily distributed across Australia, the Moluccas (Maluku Islands), New Guinea, and New Caledonia. wikipedia.orgkew.org Of the 17 recognized species, 15 are found in Australia, with 12 being endemic to the continent. wikipedia.org Flindersia amboinensis itself is native to the Maluku Islands and New Guinea, where it grows as a sub-canopy tree in lowland and submontane rainforests at elevations from sea level up to 1,700 meters. kew.orgtheferns.info

The table below lists the specific Flindersia species from which this compound and its analogue Flinderole A have been isolated, along with their geographic sources.

| Compound | Plant Source | Geographic Location of Collection |

| This compound | Flindersia amboinensis | Papua New Guinea |

| Flinderole A | Flindersia acuminata | Australia |

Advanced Chromatographic and Extraction Techniques for Natural Bis-indole Alkaloids

The isolation of pure bis-indole alkaloids like this compound from complex plant extracts requires a multi-step process involving various extraction and chromatographic techniques. The low yield of this compound from Flindersia amboinensis (approximately 0.014% of the dry weight of the stem bark) necessitates highly efficient purification methods. ncl.res.in

The initial step is typically a solvent extraction from the dried and powdered plant material. For alkaloids, this often involves using polar solvents like methanol (B129727) or ethanol, sometimes acidified to increase the solubility of basic alkaloids by forming their salts. jocpr.comresearchgate.net An alternative is to basify the plant material with a reagent like lime or ammonia (B1221849) to liberate the free alkaloids, which can then be extracted with a nonpolar organic solvent. google.comalfa-chemistry.com

Following the initial crude extraction, the complex mixture undergoes a series of chromatographic separations to isolate the target compounds. A common workflow includes:

Silica (B1680970) Gel Column Chromatography: This is often the first step in fractionation. The crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane. jst.go.jp This separates the extract into less complex fractions based on the polarity of the constituent compounds.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using prep-HPLC. Reversed-phase columns (like C18) are frequently used, which separate compounds based on their hydrophobicity. researchgate.net

Advanced Chromatographic Methods: For challenging separations, such as those involving isomers, more advanced techniques are employed. For indole (B1671886) alkaloids, these can include:

pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC): This technique is particularly effective for separating basic compounds like alkaloids based on their pKa values and partition coefficients. It has been successfully used for the preparative separation of monoterpenoid indole alkaloid epimers. mdpi.com

Specialized HPLC Techniques: This includes methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents in reversed-phase HPLC to improve the separation of polar or ionic alkaloids. researchgate.net

Strategies for Dereplication and Identification of Novelty

A significant challenge in natural product discovery is the re-isolation of known compounds, which consumes considerable time and resources. To address this, modern drug discovery programs employ "dereplication" strategies at the earliest possible stage. researchgate.net The goal is to rapidly identify known compounds in a crude extract or its fractions, allowing researchers to focus on the potentially novel substances.

The primary tool for modern dereplication is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS). researchgate.net The process involves comparing the molecular weight and fragmentation pattern (MS/MS spectrum) of a compound in the extract against extensive databases of known natural products. frontiersin.org

A key innovation in this area is the use of molecular networking . This computational method visualizes the chemical similarity of molecules within a dataset by organizing them into clusters based on the similarity of their MS/MS fragmentation patterns. ikm.org.mysemanticscholar.org Structurally related molecules, such as those belonging to the same chemical class, will typically have similar fragmentation pathways and thus appear together in a network. mdpi.commdpi.com By matching some compounds within a cluster to a database, researchers can putatively identify other related, unannotated compounds in the same cluster, significantly speeding up the identification process. researchgate.netnih.gov

The discovery of this compound exemplifies the identification of true novelty. This compound and its analogues possess a new, rearranged bis-indole alkaloid skeleton that is distinct from the related and previously known borreverine (B1220021) class of compounds, which were also isolated from Flindersia species. researchgate.netacs.org This structural uniqueness, determined through detailed spectroscopic analysis (including 1D and 2D NMR), confirmed that this compound was not a rediscovery but a genuinely novel chemical entity. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Computational Chemistry Approaches to Structural Characterization

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Data Prediction

Density Functional Theory (DFT) has become an indispensable tool for the structural investigation of complex dimeric indole (B1671886) alkaloids. researchgate.netresearchgate.net This computational method is employed to calculate the electronic structure of molecules, allowing for the prediction of a wide range of properties, including optimized molecular geometries and spectroscopic data. researchgate.net For molecules like Flinderole C, DFT calculations, often using functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,P), are performed to identify the lowest energy conformer, which represents the most stable three-dimensional structure of the molecule. researchgate.netresearchgate.net

The process begins with a conformational analysis to locate all possible stable structures. researchgate.net Once the most stable conformer is identified through geometry optimization, it serves as the basis for predicting spectroscopic data. researchgate.netresearchgate.net This includes the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), as well as vibrational frequencies for Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.net These theoretical predictions are then compared with the experimental data obtained from the isolated natural product. A high degree of correlation between the calculated and experimental spectra provides strong evidence for the correctness of the proposed structure. researchgate.netresearchgate.net This integrated approach has been successfully used for the structural validation of related bisindole alkaloids like isoborreverine and dimethylisoborreverine, demonstrating its reliability. researchgate.net Computational prediction of NMR data is a recognized method for elucidating the structure of new natural products and for revising previously proposed structures. rsc.orgnih.gov

Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Representative Bis-Indole Alkaloid Scaffold This table illustrates the typical correlation between experimental values and those predicted by DFT calculations for complex indole alkaloids, based on methodologies described in the literature. researchgate.netresearchgate.net

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |

| ¹H NMR (δ, ppm) | ||

| Indole N-H | 11.08 | 11.15 |

| Aromatic C-H | 6.89 - 7.42 | 6.95 - 7.50 |

| ¹³C NMR (δ, ppm) | ||

| Aromatic C-N | 126.7 | 127.1 |

| Aromatic C-O | 161.3 | 160.8 |

| FT-IR (cm⁻¹) | ||

| N-H Stretch | 3410 | 3415 |

| C-H Aromatic Stretch | 3055 | 3060 |

| C=C Aromatic Stretch | 1615 | 1618 |

Molecular Dynamics Simulations for Conformational Analysis in Solution

While DFT calculations provide a static, gas-phase picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior in a solution environment, mimicking physiological conditions. niscpr.res.inacs.org MD simulations model the movements and interactions of atoms and molecules over time, providing critical insights into the flexibility, stability, and intermolecular interactions of this compound. niscpr.res.inresearchgate.net

Table 2: Typical Parameters and Findings from Molecular Dynamics (MD) Simulations for Flinderole Alkaloids This table summarizes the typical setup and outputs of an MD simulation focused on conformational analysis in a solution, as described for Flinderole-class compounds. niscpr.res.inresearchgate.net

| Parameter | Description / Finding |

| Software | GROMACS, AMBER |

| Force Field | CHARMM36, GROMOS96 |

| Simulation Time | 100 - 200 ns |

| Solvent Model | TIP3P Water |

| Key Findings | Identification of dominant conformers in solution. |

| Characterization of intramolecular hydrogen bonds. | |

| Analysis of Root Mean Square Fluctuation (RMSF) to identify flexible regions. | |

| Analysis of Root Mean Square Deviation (RMSD) to assess conformational stability. |

Biosynthetic Pathways and Mechanistic Investigations

Proposed Biogenetic Routes to Flinderole C and the Flindersial Alkaloid Family

The biosynthesis of this compound and other flindersial alkaloids is believed to originate from the dimerization of a monomeric tryptamine (B22526) diene precursor. acs.orgacs.org This hypothesis is supported by the dimeric structure of the flinderoles, which suggests a convergent assembly from two smaller units. acs.org The proposed biosynthetic pathway involves several key steps, starting from the readily available amino acid, tryptamine. researchgate.netnih.gov

A biomimetic approach has demonstrated that this compound, along with Flinderoles A and B, desmethylthis compound, isoborreverine, and dimethylisoborreverine, can be synthesized in a few steps from tryptamine, with the crucial step being an acid-promoted dimerization of the natural product borrerine (B1196032). researchgate.netnih.gov This suggests that a similar dimerization process is likely at play in the natural biosynthetic pathway. researchgate.netnih.gov The proposed monomeric precursor, a tryptamine diene, is thought to be generated in situ and then undergoes a dimerization reaction to form the characteristic flinderole skeleton. acs.orggoogle.com

The structural relationship between the flinderoles and the borreverine (B1220021) class of alkaloids is significant. acs.org Flinderoles possess a rearranged skeleton compared to their borreverine isomers, pointing to a divergent point in the biosynthetic pathway or a subsequent rearrangement. acs.orggoogle.com

Enzymatic and Non-Enzymatic Mechanisms of Dimerization (e.g., Acid-Promoted Dimerization of Borrerine)

A key feature of the proposed biosynthesis of flinderoles is the dimerization of a monomeric precursor. researchgate.netnih.gov This dimerization can be facilitated by both enzymatic and non-enzymatic means.

Non-Enzymatic Dimerization:

Laboratory syntheses have successfully mimicked the proposed biosynthesis through acid-promoted dimerization. researchgate.netnih.gov Specifically, the dimerization of borrerine under acidic conditions has been shown to yield flinderoles, suggesting that a non-enzymatic, acid-catalyzed process could occur in nature. researchgate.netresearchgate.net This type of reaction, a formal intermolecular [3+2] cycloaddition, is a plausible mechanism for the formation of the pyrrolo[1,2-a]indole core of the flinderoles. acs.orgacs.org Attempts to directly dimerize the putative tryptamine diene monomer under various Lewis acid conditions often lead to polymerization. acs.org This suggests that if the dimerization is non-enzymatic, it likely involves the in situ generation of the diene at low concentrations to favor the desired dimerization over polymerization. acs.org

Enzymatic Dimerization:

While non-enzymatic pathways are plausible, the involvement of enzymes in catalyzing dimerization reactions in the biosynthesis of natural products is well-documented. nih.gov Enzymes can provide strict control over the stereochemistry and regioselectivity of the reaction, which is often observed in natural products. In the context of dimeric alkaloids, enzymes like cytochrome P450s and laccases are known to be involved in dimerization processes. nih.gov Although specific enzymes responsible for this compound biosynthesis have not yet been definitively identified, the potential for enzymatic catalysis remains an active area of investigation. An enzymatic process would likely involve the generation of a reactive intermediate, such as a free radical, which then undergoes a controlled dimerization. researchgate.net

The initial hypothesis that the flinderoles are produced as racemic compounds through a non-enzymatic dimerization of borrerine was challenged by a report of optical activity in natural flinderoles. researchgate.net However, subsequent research demonstrated that the specific rotations of pure enantiomers of flinderole B were different from the initial report, resolving this inconsistency and suggesting that non-enzymatic, racemic production is a viable hypothesis. researchgate.net

Identification and Characterization of Putative Biosynthetic Intermediates

The proposed biosynthetic pathway for this compound implicates several key intermediates. While direct isolation of all these intermediates from the producing organism is challenging, their existence is supported by biomimetic synthesis studies.

The central putative intermediate is the monomeric tryptamine diene . acs.orgacs.org Although this diene has proven to be unstable and prone to polymerization under various laboratory conditions, its generation in situ is a cornerstone of several successful total syntheses of flinderoles. acs.org

Another critical intermediate is borrerine . The successful conversion of borrerine to flinderoles via an acid-promoted dimerization strongly suggests its role as a direct precursor in the biosynthetic pathway. researchgate.netnih.gov

Synthetic efforts have also identified other key precursors for laboratory-based biomimetic syntheses, which may mirror the natural pathway. These include:

Indole (B1671886) tertiary alcohol and indole diene : These have been used as precursors for a key [3 + 2] cycloaddition reaction in the synthesis of Flinderoles B and C. acs.org

Tryptophol (B1683683) derivatives : Protected forms of tryptophol have served as starting materials for the construction of more complex intermediates. acs.org

The synthesis of this compound often involves the creation of a pyrrolo[1,2-a]indole scaffold, which is a key structural motif. coastal.eduacs.org Intermediates leading to this core structure are therefore crucial in both synthetic and, presumably, biosynthetic routes.

Elucidation of Stereochemical Control in Natural Product Biosynthesis

The stereochemistry of this compound and other flindersial alkaloids is a critical aspect of their structure and biological activity. This compound possesses multiple stereocenters, and the control of their configuration during biosynthesis is a complex process.

The proposed non-enzymatic, acid-promoted dimerization of borrerine would be expected to produce a racemic mixture of flinderoles. researchgate.net As mentioned earlier, while initial reports suggested natural flinderoles were optically active, further investigation indicated that the original measurements might have been inaccurate, and a racemic production is plausible. researchgate.net

However, if the dimerization is enzyme-catalyzed, then strict stereochemical control would be expected. nih.gov Enzymes create a chiral environment that can direct the formation of one enantiomer over the other. The development of enantioselective synthetic methods, such as those employing chiral catalysts for conjugate additions, aims to mimic this level of stereocontrol. researchgate.net

Synthetic strategies have been developed that achieve a high degree of stereo- and regioselectivity. For instance, a formal [3 + 2] cycloaddition reaction has been developed that proceeds with high stereoselectivity to form the pyrrolo[1,2-a]indole core. acs.org Another approach utilized a gold(I)-catalyzed intramolecular hydroarylation to establish key stereocenters. nih.govscispace.com These synthetic achievements highlight the stereochemical challenges and provide potential models for how nature might achieve such control.

The study of oligomeric cyclotryptamine alkaloids, a related class of compounds, has also shed light on stereochemical control in complex alkaloid biosynthesis. mit.educhemrxiv.org These studies emphasize the modular and iterative assembly of monomeric units with precise stereochemical outcomes at each step, a principle that could also be applicable to the flindersial alkaloids. chemrxiv.org

Chemical Synthesis Strategies and Methodological Advancements

Total Synthesis Approaches to Flinderole C and Its Stereoisomers

This compound, a member of a novel class of antimalarial bisindole alkaloids, has attracted significant attention from the synthetic chemistry community due to its potent biological activity and complex, structurally unique scaffold. nih.govnih.gov The molecule's architecture, characterized by a dimeric structure containing a pyrrolo[1,2-a]indole core, presents a formidable synthetic challenge. Researchers have developed elegant and distinct total synthesis strategies to access this compound and its stereoisomers, primarily Flinderole B. These approaches are distinguished by their key strategic disconnections and the innovative methodologies employed to construct the intricate ring systems and stereocenters.

Retrosynthetic Analysis and Strategic Disconnections

The synthetic strategies toward this compound are primarily dominated by two distinct retrosynthetic blueprints.

One prominent approach employs a convergent strategy, which envisions the late-stage coupling of two advanced indole (B1671886) fragments. nih.govrsc.org In this disconnection, the central bridging alkene is identified as the key linkage point, suggesting a powerful olefination reaction for its construction. nih.govrsc.org This leads to two complex monomers: a tryptamine (B22526) derivative equipped with a benzylic phosphonate (B1237965) at the C-2 position and a corresponding aldehyde partner. rsc.org A crucial feature of this retrosynthesis is the plan to form the unique pyrrolidine (B122466) C-ring and the C-3' isobutenyl group simultaneously through an intramolecular hydroarylation of a pendant allene (B1206475), a disconnection that leverages modern gold(I) catalysis. nih.govrsc.org

A second, contrasting strategy is based on a biomimetic hypothesis, inspired by the presumed biosynthetic pathway of the flinderoles. acs.org This approach dissects the dimeric structure symmetrically, tracing it back to a monomeric tryptamine diene precursor. acs.org The core of this strategy revolves around an intermolecular formal [3+2] cycloaddition cascade. It was reasoned that if the reactive diene intermediate were generated in situ at a low concentration, it could undergo a controlled dimerization to forge the flinderole framework, thereby preventing undesirable polymerization. acs.org This biomimetic disconnection offers an efficient route to the core structure from simpler indole starting materials. acs.orgnih.gov

| Synthetic Strategy | Key Disconnection | Primary Precursors | Core-Forming Reaction | Reference(s) |

| Convergent Synthesis | Bridging C=C Double Bond | Indole-2-carbaldehyde, C2-Phosphonate Tryptamine Derivative | Horner-Wadsworth-Emmons Olefination | nih.govrsc.org |

| Biomimetic Synthesis | Dimeric Linkage | Monomeric Tryptamine Diene | Formal Intermolecular [3+2] Cycloaddition | acs.org |

Key Carbon-Carbon Bond-Forming Reactions and Catalytic Systems

The successful execution of these retrosynthetic plans hinged on the development and application of several key carbon-carbon bond-forming reactions and advanced catalytic systems.

A cornerstone of the convergent synthesis of this compound is a gold(I)-catalyzed intramolecular hydroarylation of an allene. nih.govrsc.org This elegant reaction simultaneously establishes the pyrrolidine C-ring, the C-3′ isobutenyl functionality, and the unsaturation at C-14′, three defining structural features of the flinderole scaffold. nih.govrsc.org The reaction involves the nucleophilic attack of the C-2 position of an indole onto a pendant allene electrophile, activated by a cationic gold(I) complex. rsc.org

Initial attempts using simpler catalysts like triphenylphosphinegold(I) were unsuccessful. scispace.com The breakthrough came with the use of a more electropositive N-heterocyclic carbene (NHC) catalyst, IPrAuSbF₆, which furnished the desired cyclized pyrrolidine product as a single diastereomer in high yield. scispace.com This transformation showcases the power of modern gold catalysis to forge complex molecular architecture in a single, efficient step. rsc.orgscispace.com

| Catalyst | Substrate | Product | Yield | Key Features Formed | Reference(s) |

| IPrAuSbF₆ (5 mol%) | Indole-tethered Allene | Pyrrolo[1,2-a]indole core | 91% | Pyrrolidine C-ring, C-3′ isobutenyl group, C-14′ unsaturation | scispace.com |

In the convergent synthesis approach, the Horner-Wadsworth-Emmons (HWE) reaction serves as the crucial step for uniting the two major indole fragments. nih.govrsc.org The HWE reaction is a widely used method for forming carbon-carbon double bonds, typically with high E-selectivity. wikipedia.org In this context, an olefination between a 2-(methylindole)phosphonate and an aromatic aldehyde derived from the second indole fragment constructs the bridging alkene that links the two halves of the this compound molecule. nih.gov While standard conditions using sodium hydride provided the desired olefin products, the yields were modest, highlighting the challenge of performing such reactions on complex, sterically hindered substrates. nih.gov This convergent coupling is a critical step that allows for flexibility and the independent synthesis of the two halves of the molecule before their final assembly. nih.govrsc.org

The construction of the indole nucleus itself, a fundamental component of this compound, often relies on classic synthetic methods. Friedel-Crafts reactions are among the most powerful and atom-economical approaches for the C-H functionalization of electron-rich heterocycles like indoles. nih.govresearchgate.net Specifically, Friedel-Crafts alkylation at the nucleophilic C3 position is a common strategy to introduce substituents. nih.gov Research efforts have explored using Lewis acid-catalyzed Friedel-Crafts reactions to directly access the central pyrrolo[1,2-a]indole ring system found in flinderoles. coastal.edu For instance, catalysts such as BF₃•OEt₂ and diphenyl phosphate (B84403) have been investigated to promote the cyclization of an indole tethered to an allylic alcohol, forming the key five-membered ring. coastal.edu While optimizing these reactions has proven challenging, they represent a direct and potentially efficient route to the core structure of these alkaloids. coastal.edu

α-Indole Enolate Alkylations

A pivotal step in the construction of the this compound scaffold involves the strategic alkylation of an α-indole enolate. This approach has been instrumental in forging crucial carbon-carbon bonds and installing key structural motifs. In one notable total synthesis of Flinderoles B and C, the eastern fragment of the molecule was assembled using an α-N-indole enolate alkylation to introduce an allene moiety. nih.gov This transformation was crucial for setting the stage for a subsequent gold-catalyzed hydroarylation to form the characteristic pyrrolidine ring. nih.gov

The strategy centered around the enolate alkylation of an N-indole acetate (B1210297) derivative. This particular disconnection was chosen for two primary reasons: it provided a convenient handle for the eventual installation of a methyl group, and it allowed for the convergent assembly of the complex eastern portion of the molecule. nih.gov The indole-allene substrate was constructed through a two-step alkylation sequence: first, Nα-alkylation to introduce an ester group, followed by the critical α-N-indole enolate alkylation to append the allene. nih.gov

Diastereoselective and Enantioselective Methodologies in Synthesis

The stereochemical complexity of this compound, particularly the presence of multiple stereocenters, necessitates the use of highly controlled diastereoselective and enantioselective methodologies. A significant challenge in the synthesis of the flinderole core is the diastereoselective formation of the quaternary center at the C-15 position. nih.gov

In the synthesis of Flinderoles B and C, the methylation of a pyrrolidine intermediate was achieved using lithium hexamethyldisilazide (LiHMDS) as the base. This reaction yielded a mixture of diastereomers, with one of the epimers being a direct precursor to this compound. nih.gov While the facial selectivity of this particular methylation was modest, it demonstrated a viable pathway to access the desired stereochemistry. nih.gov

Broader strategies in the synthesis of complex bisindole alkaloids often employ chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry with high fidelity. For instance, the Schöllkopf chiral auxiliary has been utilized in the synthesis of optically active tryptophan derivatives, which are key building blocks for many indole alkaloids. nih.gov While not explicitly reported for this compound, such methodologies represent the state-of-the-art in controlling stereochemistry in complex natural product synthesis and are highly relevant to future, more refined synthetic routes.

Development and Application of Novel Synthetic Auxiliaries and Reagents

The efficient and stereocontrolled synthesis of complex molecules like this compound often drives the development of novel reagents and chiral auxiliaries. While specific novel auxiliaries designed exclusively for this compound synthesis are not extensively documented, the principles of asymmetric synthesis using established chiral auxiliaries are directly applicable.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, oxazolidinones, often referred to as Evans auxiliaries, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. In the context of bisindole alkaloid synthesis, chiral auxiliaries such as the (S)-phenyloxazolidone have been employed to set the stereochemistry of key fragments. nih.gov These auxiliaries, derived from readily available chiral precursors like amino acids, provide a robust method for introducing chirality, which can then be transferred to the main molecular scaffold. nih.gov

The development of new reagents also plays a crucial role. For instance, the use of gold(I) catalysts, specifically IPrAuSbF₆, was instrumental in the key hydroarylation step of a Flinderole B and C synthesis. nih.gov The choice of a more electropositive N-heterocyclic carbene (NHC) ligand on the gold catalyst was critical for achieving high yield and selectivity in the cyclization reaction. nih.gov

Divergent Synthesis of this compound Analogs and Derivatives

A convergent synthetic strategy, such as the one employed in the gold-catalyzed synthesis of Flinderoles B and C, is inherently amenable to the divergent synthesis of analogs and derivatives. nih.gov By modifying the individual fragments before their coupling, a variety of structurally related molecules can be accessed from a common intermediate. This approach is highly valuable for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of a lead compound like this compound.

The convergent nature of the aforementioned synthesis allows for the rapid assembly of the complex molecular framework, making it feasible to explore a broad array of Flinderole analogs. nih.gov For example, modifications to the western tryptamine fragment or the eastern pyrrolidine-containing portion could be implemented independently before the final Horner-Wadsworth-Emmons olefination that joins the two halves. nih.gov This late-stage diversification is a powerful tool for medicinal chemistry programs aimed at improving the potency, selectivity, and pharmacokinetic properties of this compound. nih.gov

Furthermore, a modular assembly approach, as demonstrated in the synthesis of other complex indole alkaloids, could greatly expand the accessible chemical space around the this compound scaffold. nih.gov By having a library of diverse building blocks that can be combined in a systematic manner, a wide range of analogs can be generated efficiently.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Table 1: Key Considerations for Laboratory Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale Consideration | Scalability Challenge | Potential Optimization Strategy |

| Reaction Temperature | Often performed at small scale with precise temperature control (e.g., -78 °C). | Maintaining consistent low temperatures in larger reactors can be difficult and energy-intensive. | Investigating alternative reagents or catalysts that allow for reactions at higher, more manageable temperatures. |

| Reagent Stoichiometry | Excess reagents are often used to drive reactions to completion. | The cost and downstream purification challenges associated with excess reagents become more significant at scale. | Careful optimization of reaction stoichiometry to use near-equimolar amounts of reactants. |

| Purification | Chromatography is a common purification technique in the lab. | Large-scale chromatography is often impractical and costly. | Development of crystallization or extraction-based purification methods for key intermediates. |

| Solvent Volume | Reactions are often run in dilute solutions for ease of handling. | Large solvent volumes increase cost and waste. | Optimization of reaction concentrations to minimize solvent usage. |

| Safety | Potentially hazardous reagents or reactions can be managed in a fume hood. | Safety concerns are magnified at a larger scale, requiring more robust containment and control measures. | Thorough hazard analysis of each step and development of safer alternative procedures where possible. |

The gold-catalyzed hydroarylation step, for instance, required a relatively high catalyst loading of 5 mol% for optimal results in the initial report. nih.gov For a large-scale synthesis, reducing the catalyst loading without compromising yield or selectivity would be a key optimization goal to improve the cost-effectiveness of the process. Similarly, the modest diastereoselectivity in the final methylation step would necessitate either an efficient method for separating the diastereomers or the development of a more selective reaction.

Mechanistic Studies of Biological Activity in Vitro

Investigation of Molecular Targets and Pathways

Flinderole C, a bis-indole alkaloid, has demonstrated notable biological activity, particularly against the malaria parasite Plasmodium falciparum. malariaworld.org Mechanistic studies suggest that its primary mode of action involves the disruption of the parasite's detoxification process of heme, a byproduct of hemoglobin digestion. researchgate.netiscbindia.com The inhibition of hemozoin formation is a key molecular target, a pathway crucial for the survival of the parasite within red blood cells. researchgate.netiscbindia.com Research indicates that this compound and related bisindole analogues interrupt this process through a novel mechanism, distinct from that of established antimalarial drugs like chloroquine (B1663885). researchgate.net This unique pathway highlights its potential for efficacy against chloroquine-resistant strains of P. falciparum. researchgate.net

Biochemical Inhibition Mechanisms

The biochemical mechanism of this compound's antimalarial activity is centered on the inhibition of hemozoin formation. researchgate.netiscbindia.com During its intraerythrocytic stage, Plasmodium falciparum digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. nih.govnih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. nih.govnih.gov

This compound and its analogues interfere with this detoxification process. researchgate.net While in vitro assays have shown that these compounds can directly bind to heme, their primary mechanism of inhibiting hemozoin formation differs from that of chloroquine. researchgate.net It is suggested that this compound interrupts hemozoin degradation through a novel mechanism, which may contribute to its activity against drug-resistant parasite strains. researchgate.net This distinct pathway underscores the potential of indole-based compounds in developing new antimalarial therapies. researchgate.net

Treatment of P. falciparum trophozoites with this compound and its analogues induces significant morphological and ultrastructural changes, particularly within the parasite's digestive food vacuole. researchgate.net Studies have observed abnormal morphology of this organelle in treated parasites, coupled with a noticeable reduction in the formation of hemozoin crystals. researchgate.net These alterations are indicative of a disruption in the parasite's vital metabolic processes that occur within the food vacuole. The observed changes in the food vacuole's structure are a direct consequence of the inhibition of hemozoin formation, leading to an accumulation of toxic free heme and ultimately, parasite death. researchgate.net

Computational Molecular Docking and Binding Site Analysis

Computational molecular docking studies have been employed to investigate the binding interactions of this compound with potential protein targets, providing insights into its mechanism of action at a molecular level.

COX-2: An in-silico analysis of this compound's interaction with cyclooxygenase-2 (COX-2) revealed specific binding within the enzyme's active site. The study identified key amino acid residues involved in the interaction. This compound forms hydrogen bonds with Phe 381 and Ser 353. vanderbilt.edu Additionally, van der Waals interactions were observed with residues such as Val 89 and Tyr 385, which further stabilize the complex. vanderbilt.edu These interactions suggest a potential anti-inflammatory activity for this compound through the inhibition of COX-2.

Pteridine (B1203161) Reductase 1: Molecular docking studies have also indicated that this compound exhibits a docking preference for Leishmania major pteridine reductase 1 (PTR1). nih.gov This enzyme is a potential drug target in parasitic diseases. While the specific amino acid interactions were not detailed in the available literature, the preference suggests that this compound may act as an inhibitor of this enzyme, warranting further investigation into its potential as an anti-leishmanial agent.

Evaluation of In Vitro Activity against Drug-Resistant Parasitic Strains (e.g., Dd2 Plasmodium falciparum)

A crucial aspect of this compound's potential as an antimalarial agent is its efficacy against drug-resistant strains of P. falciparum. In vitro studies have consistently demonstrated its activity against the chloroquine-resistant Dd2 strain. grafiati.com The ability of this compound to overcome chloroquine resistance is likely linked to its novel mechanism of inhibiting hemozoin formation, which differs from that of chloroquine. researchgate.net

Advanced Analytical and Separation Techniques in Flinderole Research

Chiral Separation Methodologies for Enantiomeric Purity Assessment

As a chiral molecule, the specific stereochemistry of Flinderole C is fundamental to its biological activity. Therefore, the ability to separate and quantify its enantiomers is critical to attribute its bioactivity to the correct stereoisomer.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) that uses chiral stationary phases (CSPs) is a primary technique for the separation of the enantiomers of this compound and related bisindole alkaloids. researchgate.net This method's success hinges on the differential interactions between the individual enantiomers and the chiral surface of the stationary phase. Racemic mixtures of Flinderole A, B, and C have been successfully separated using HPLC with vancomycin-based stationary phases. researchgate.net

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their effectiveness in separating the enantiomers of various alkaloids. nih.govscience.gov The separation mechanism involves the formation of temporary diastereomeric complexes between the enantiomers and the CSP. These interactions, which include hydrogen bonding, dipole-dipole forces, and steric repulsion, result in different retention times for each enantiomer, enabling their separation and quantification. For related bisindole alkaloids, preparative scale separation has been achieved using a Vancomycin-based Chirobiotic V column. researchgate.net

Table 1: Example Chiral HPLC Parameters for Bisindole Alkaloid Separation

| Parameter | Condition |

|---|---|

| Column | Vancomycin-based Chirobiotic V researchgate.net |

| Mobile Phase | Methanol (B129727)/Acetic Acid/Triethylamine (various gradients) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: This table provides an example based on published methods for this compound and may require optimization.

Capillary Electrophoresis (CE) using Chiral Selectors

Capillary Electrophoresis (CE) is a powerful and efficient alternative to HPLC for chiral separations, requiring smaller sample volumes. pensoft.net In this technique, a chiral selector is introduced into the background electrolyte, which leads to differential migration times for the enantiomers due to their varying interactions with the selector. pensoft.netnih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for separating alkaloid enantiomers. nih.govnih.govresearchgate.net The hydrophobic cavity of the cyclodextrin (B1172386) molecule can encapsulate parts of the this compound enantiomers, while chiral recognition is achieved through interactions between the hydroxyl groups on the CD rim and the functional groups of the analyte. researchgate.net While this compound has been partially separated using CE with cyclodextrin selectors, the optimization of parameters such as the type and concentration of the CD, the pH of the electrolyte, and the applied voltage is crucial for achieving baseline separation. researchgate.netnih.govresearchgate.net

Table 2: Illustrative Capillary Electrophoresis Conditions for Alkaloid Enantioseparation

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d. |

| Background Electrolyte | Phosphate (B84403) or Acetate (B1210297) Buffer (e.g., pH 5.0) nih.gov |

| Chiral Selector | Heptakis-(2,6-di-O-methyl)-β-cyclodextrin nih.gov |

| Voltage | 20-30 kV |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Note: This table outlines potential starting conditions for CE method development for this compound based on methods for similar alkaloids.

Hyphenated Techniques for Structural and Purity Analysis in Complex Mixtures

To analyze this compound within complex samples like crude plant extracts or synthetic reaction products, hyphenated analytical techniques are employed. chromatographytoday.comsaspublishers.com These methods combine a separation technique with a spectroscopic detection method, providing both separation and structural identification in a single analysis. chromatographytoday.comsaspublishers.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital hyphenated technique in the field of natural product analysis. nih.gov An HPLC system separates the components of a mixture, which are then introduced into a mass spectrometer. saspublishers.com High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which helps in determining the elemental composition of this compound and related compounds. nih.govsjtu.edu.cn Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the this compound ion, and the resulting fragmentation pattern offers detailed structural information that helps confirm the compound's identity. nih.gov UPLC-MS has been effectively used for the comprehensive profiling of terpenoid indole (B1671886) alkaloids in plant extracts. nih.gov

Another powerful, though less sensitive, hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. This method provides unambiguous structural information by acquiring NMR spectra of compounds as they elute from the HPLC column. nih.gov This is particularly useful for distinguishing between isomers that might not be differentiated by mass spectrometry alone. The structures of dimeric indole alkaloids are often established through a combination of spectroscopic analyses, including NMR and MS. usp.ac.fj

Table 3: List of Compounds

| Compound Name |

|---|

| Flinderole A |

| Flinderole B |

| This compound |

| Desmethylthis compound |

| Borreverine (B1220021) |

| Dimethylisoborreverine |

| Isoborreverine |

| Tryptamine (B22526) |

| Vancomycin |

| Methanol |

| Acetic Acid |

| Triethylamine |

Future Directions and Emerging Research Perspectives

Advancement in Enantioselective Total Synthesis Methodologies

The complex and unique structure of Flinderole C, which includes multiple stereocenters, has made it a challenging and attractive target for total synthesis. researchgate.net The development of synthetic routes is crucial not only for confirming the structure but also for providing sufficient material for further biological evaluation and for creating analogs for structure-activity relationship studies. iliadint.com Several innovative strategies have been developed to achieve the total synthesis of this compound and its related compounds.

Key Synthetic Approaches:

Gold-Catalyzed Allene (B1206475) Hydroarylation: The development of gold(I) catalysis has provided new tools for complex molecule synthesis. nih.govescholarship.org A total synthesis of Flinderoles B and C has been accomplished utilizing a gold(I)-catalyzed hydroarylation of an allene with an indole (B1671886). nih.govrsc.org This key reaction effectively constructs the distinctive pyrrolidine (B122466) ring and the isobutenyl side-chain characteristic of the flinderole structure. researchgate.netnih.gov This convergent synthesis also features a Horner-Wadsworth-Emmons olefination to create the alkene bridge linking the two indole subunits. rsc.org

Manganese(III)-Assisted Radical Cyclization: A study by Tejeda et al. reported a synthetic route to this compound using a radical intramolecular cyclization initiated by manganese(III) acetate (B1210297). mdpi.com The process begins with the formation of an N-substituted indoline (B122111) compound via nucleophilic addition to a cyclopropane (B1198618) derivative, catalyzed by Yb(OTf)3. This is followed by a radical cyclization to create a 1,2-pyrroloindole intermediate. Subsequent hydrostannylation and Stille coupling reactions complete the synthesis of the this compound substructure, achieving a total synthesis yield of 32%. mdpi.com

These varied approaches highlight the ongoing innovation in synthetic organic chemistry aimed at constructing complex natural products like this compound, with a focus on efficiency and stereocontrol. researchgate.net

Comprehensive Elucidation of the Complete Biosynthetic Pathway

While the precise enzymatic steps of this compound biosynthesis have not been fully detailed, a plausible pathway has been proposed and supported by biomimetic laboratory syntheses. researchgate.netresearchgate.net It is believed that the flinderole alkaloids are derived from the dimerization of borrerine (B1196032) under acidic conditions. researchgate.net

This proposed pathway suggests that two molecules of tryptamine (B22526) are the initial building blocks, which ultimately form the monomeric tryptamine diene precursor, borrerine. researchgate.netgoogle.com The acid-catalyzed dimerization of borrerine is thought to proceed in a manner that leads to the formation of the flinderoles' unique rearranged skeleton, distinguishing them from their isomers, the borreverines, which can also be formed in this process. researchgate.net The ability to synthesize this compound, its isomers, and related borreverine (B1220021) compounds in a single reaction vessel from tryptamine lends strong support to this biomimetic hypothesis. researchgate.netresearchgate.net Further research, likely involving genetic and biochemical studies of Flindersia species, would be necessary to identify the specific enzymes and intermediate steps involved in the natural formation of this compound. nih.gov

In-depth Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Analogs

The potent antimalarial activity of this compound makes it an excellent lead compound for drug discovery. coastal.eduiliadint.com this compound has demonstrated selective activity against chloroquine-resistant strains of the malaria parasite Plasmodium falciparum, with reported IC50 values between 0.15 and 1.42 μM for the flinderole class. researchgate.netnih.gov Specifically, this compound is considered the most potent of the group. coastal.eduacs.org

Understanding the structure-activity relationship (SAR) is crucial for designing new analogs with improved potency and pharmacological properties. iliadint.comresearchgate.net The development of various synthetic routes enables the creation of a library of related heterocyclic compounds for further testing. iliadint.com

Key areas for SAR investigation include:

The Bis-indole Core: The presence of two indole moieties is a common feature in many bioactive alkaloids. researchgate.net The specific linkage and orientation between these two rings in this compound are likely critical for its activity.

The Pyrrolidine Ring and Isobutenyl Side-Chain: These features distinguish the flinderoles from the related borreverines and are prime targets for modification. nih.gov Altering the substitution on this ring system could modulate activity.

While the synthesis of analogs is a stated goal in much of the research, detailed SAR studies providing specific data on which modifications enhance or diminish antimalarial activity are an active area of future research. iliadint.comresearchgate.net

Application of Advanced Computational Modeling for Predicting Novel Bioactivities and Mechanisms

Advanced computational methods are increasingly vital tools in drug discovery, offering ways to predict biological activity, understand mechanisms of action, and guide the rational design of new drugs. mdpi.com For compounds like this compound, these in silico approaches can accelerate research and reduce costs.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to identify the statistical relationship between the chemical structure of a compound and its biological activity. nih.govacs.org For indole derivatives, QSAR studies have shown that properties like mass, charge, polarizability, van der Waals volume, and electronegativity are key in governing their anticancer and antimalarial activities. acs.org Such models could be developed for the flinderole scaffold to predict the antimalarial potency of newly designed, unsynthesized analogs, helping to prioritize which compounds to pursue in the lab. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. mdpi.com For instance, the related compound Flinderole B has been studied using molecular docking to investigate its potential as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov Similar docking studies for this compound against known malarial drug targets, such as plasmepsins or dihydrofolate reductase, could reveal its mechanism of action and provide a structural basis for its observed activity. mdpi.com These computational insights are invaluable for guiding the design of more potent and selective inhibitors.

The application of these computational tools represents a significant future direction, enabling a more targeted and efficient approach to harnessing the therapeutic potential of the this compound scaffold. researchgate.netmdpi.com

Q & A

Q. What are the established synthetic routes for Flinderole C, and how do reaction conditions impact yield?

this compound is synthesized via [3+2] cycloaddition between tertiary alcohols (e.g., 1a) and sulfonated dienes (1b) under Lewis acid catalysis (e.g., Cu(OTf)₂ or BF₃·OEt₂) in non-polar solvents . Methodological optimization involves testing solvent polarity, catalyst loading, and reaction time to maximize yield. Researchers should conduct pilot reactions with controlled variables (e.g., 24-hour reaction time at 25°C) and compare yields via HPLC or GC-MS. Evidence suggests that solvent choice critically affects stereochemical outcomes due to polarity-driven transition-state stabilization .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming regioselectivity and stereochemistry, particularly for distinguishing between possible cycloadduct isomers . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration if crystalline derivatives are obtainable . For purity assessment, reverse-phase HPLC with UV/Vis detection (λ = 200–400 nm) is recommended, paired with spiked standards to quantify impurities .

Q. What in silico tools are suitable for preliminary screening of this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina, PatchDock) can predict binding affinities to target proteins (e.g., SARS-CoV-2 RdRp or Candida auris Hac1p) using PDB structures (e.g., 7AAP for RdRp) . ADMET prediction tools (SwissADME, pkCSM) assess drug-likeness, bioavailability, and toxicity risks. For example, Lipinski’s Rule of Five compliance and hepatotoxicity scores should be calculated before experimental validation .

Advanced Research Questions

Q. How should researchers design experiments to validate this compound’s mechanism of action against viral targets?

A multi-step approach is recommended:

- In vitro assays : Measure IC₅₀ values against viral replication (e.g., plaque reduction neutralization test for SARS-CoV-2) .

- Structural dynamics : Perform molecular dynamics (MD) simulations (100 ns trajectories) to evaluate ligand-protein stability, using AMBER or GROMACS .

- Mutagenesis studies : Compare binding affinities with RdRp mutants (e.g., D760A) to identify critical interaction residues . Contradictions between computational and experimental data (e.g., high docking scores but low in vitro activity) require re-evaluating forcefield parameters or solvation models in simulations .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Triangulate methods to address discrepancies:

- Replicate docking with flexible receptor models (induced-fit docking) to account for protein conformational changes .

- Validate binding via SPR (surface plasmon resonance) to measure real-time kinetics (ka/kd) .

- Cross-check experimental conditions : Ensure assay pH, temperature, and co-solvents match physiological conditions used in simulations . Document all parameters (e.g., grid box size in docking) to enable reproducibility .

Q. What strategies optimize this compound’s bioactivity through structural modifications?

Structure-Activity Relationship (SAR) studies should focus on:

- Functional group substitutions : Replace sulfonate groups with bioisosteres (e.g., carboxylates) to enhance solubility .

- Ring-system diversification : Test cycloadducts with varied diene substituents (e.g., electron-withdrawing groups) to modulate electrophilicity .

- Prodrug derivatization : Introduce ester or amide prodrug moieties to improve membrane permeability, followed by enzymatic cleavage assays . Prioritize modifications using free-energy perturbation (FEP) calculations to predict ∆∆G binding impacts .

Q. How should researchers address reproducibility challenges in this compound synthesis?

- Detailed reaction logs : Record catalyst batch sources, solvent purity, and moisture levels (Karl Fischer titration) .

- Scale-up protocols : Test reproducibility at 1 mmol, 10 mmol, and 100 mmol scales, monitoring exotherms and byproduct formation .

- Collaborative validation : Share synthetic protocols with independent labs for cross-verification, adhering to FAIR data principles .

Methodological Guidelines for Data Presentation

- Contradiction analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-method variability (e.g., docking vs. SPR results) .

- Data deposition : Upload crystallography data to CCDC, docking trajectories to Zenodo, and bioactivity datasets to ChEMBL .

- Discussion framing : Compare this compound’s efficacy against reference compounds (e.g., Remdesivir for RdRp inhibition) in tabular format .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.